![molecular formula C9H8N2O2S B12434308 Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate](/img/structure/B12434308.png)
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of benzo[c][1,2,5]thiadiazoles, which includes a fused thiadiazole ring, imparts distinct chemical and physical properties to these compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate typically involves the following steps:
-
Formation of the Benzo[c][1,2,5]thiadiazole Core: : The core structure of benzo[c][1,2,5]thiadiazole can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with sulfur and an oxidizing agent to form the thiadiazole ring.
-
Introduction of the Acetate Group: : The acetate group can be introduced through esterification reactions. For example, the benzo[c][1,2,5]thiadiazole core can be reacted with methyl chloroacetate in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into reduced forms with different chemical properties.
-
Substitution: : The compound can undergo substitution reactions, where one functional group is replaced by another. For example, nucleophilic substitution reactions can introduce different substituents onto the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can yield a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate has several scientific research applications, including:
-
Medicinal Chemistry: : The compound’s unique structure and biological activity make it a potential candidate for drug development. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.
-
Materials Science: : The compound’s electronic properties make it useful in the development of organic semiconductors, photovoltaic materials, and light-emitting diodes (LEDs).
-
Organic Electronics: : The compound can be used as a building block for the synthesis of donor-acceptor systems, which are essential for the development of efficient organic electronic devices.
-
Biological Research: : The compound’s ability to interact with biological targets makes it valuable for studying cellular processes and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell division, while its antimicrobial activity may result from disrupting bacterial cell membranes.
Comparación Con Compuestos Similares
Methyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate can be compared with other similar compounds, such as:
-
Benzo[c][1,2,5]oxadiazoles: : These compounds have a similar structure but contain an oxygen atom instead of sulfur. They also exhibit diverse biological activities and are used in similar applications.
-
Thiazoles: : Thiazoles are another class of heterocyclic compounds with a sulfur atom in the ring. They have a wide range of biological activities and are used in medicinal chemistry and materials science.
-
Benzothiazoles: : These compounds have a fused benzene and thiazole ring system. They are known for their anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C9H8N2O2S |
|---|---|
Peso molecular |
208.24 g/mol |
Nombre IUPAC |
methyl 2-(2,1,3-benzothiadiazol-5-yl)acetate |
InChI |
InChI=1S/C9H8N2O2S/c1-13-9(12)5-6-2-3-7-8(4-6)11-14-10-7/h2-4H,5H2,1H3 |
Clave InChI |
VFOGHOGPVNNVBQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC2=NSN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



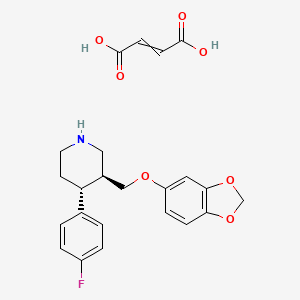
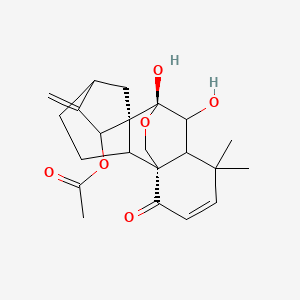
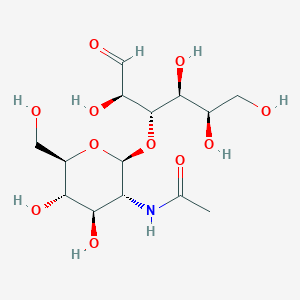

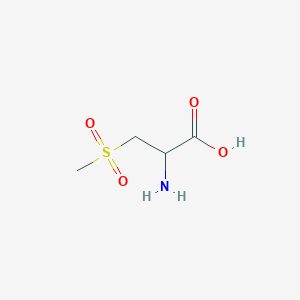
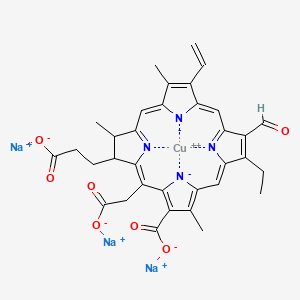
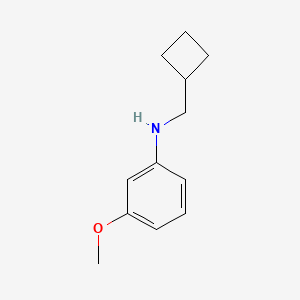
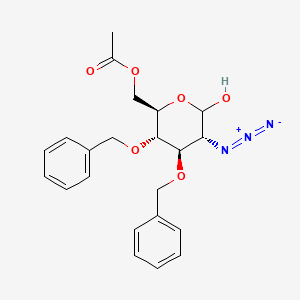

![2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12434305.png)
![2-Amino-3H,4H-imidazo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12434313.png)
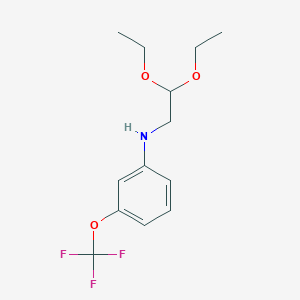
![3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12434328.png)
